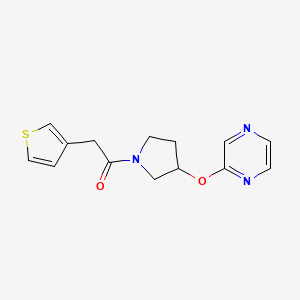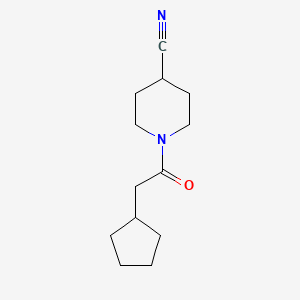
1-(2-Cyclopentylacetyl)piperidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Cyclopentylacetyl)piperidine-4-carbonitrile, also known as CPP or CPP-115, is a small molecule inhibitor of the enzyme aminotransferase that has shown promising results in preclinical studies for the treatment of a variety of neurological disorders. CPP-115 has been shown to increase the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain, which can help to reduce the symptoms of disorders such as epilepsy, anxiety, and addiction.
Mechanism of Action
1-(2-Cyclopentylacetyl)piperidine-4-carbonitrile-115 works by inhibiting the enzyme aminotransferase, which is involved in the production of GABA in the brain. By inhibiting this enzyme, this compound-115 increases the levels of GABA in the brain, which can help to reduce the symptoms of neurological disorders such as epilepsy, anxiety, and addiction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound-115 are related to its ability to increase the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that helps to regulate the activity of neurons in the brain. By increasing the levels of GABA, this compound-115 can help to reduce the activity of neurons that are overactive, which can lead to the symptoms of neurological disorders such as epilepsy, anxiety, and addiction.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-Cyclopentylacetyl)piperidine-4-carbonitrile-115 in lab experiments is that it has been shown to be effective in animal models of neurological disorders. This suggests that it may have potential as a treatment for these disorders in humans. However, one limitation of using this compound-115 is that it is a small molecule inhibitor, which can make it difficult to target specific areas of the brain.
Future Directions
There are several future directions for research on 1-(2-Cyclopentylacetyl)piperidine-4-carbonitrile-115. One area of research is to investigate its potential as a treatment for other neurological disorders, such as Parkinson's disease and schizophrenia. Another area of research is to develop more targeted inhibitors of aminotransferase that can be used to treat specific areas of the brain. Finally, researchers may also investigate the potential of this compound-115 as a treatment for certain types of cancer, as it has been shown to inhibit the growth of cancer cells.
Synthesis Methods
The synthesis of 1-(2-Cyclopentylacetyl)piperidine-4-carbonitrile-115 involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis include cyclopentanone, piperidine, and acetic anhydride. These compounds are reacted together to form the intermediate 1-(2-cyclopentylacetyl)piperidine, which is then reacted with cyanogen bromide to form this compound-115.
Scientific Research Applications
1-(2-Cyclopentylacetyl)piperidine-4-carbonitrile-115 has been the subject of numerous preclinical studies for the treatment of neurological disorders such as epilepsy, anxiety, and addiction. In animal models, this compound-115 has been shown to increase the levels of GABA in the brain, which can help to reduce the symptoms of these disorders. This compound-115 has also been shown to have potential as a treatment for certain types of cancer, as it can inhibit the growth of cancer cells.
properties
IUPAC Name |
1-(2-cyclopentylacetyl)piperidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c14-10-12-5-7-15(8-6-12)13(16)9-11-3-1-2-4-11/h11-12H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APJFENFRBFIPHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCC(CC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

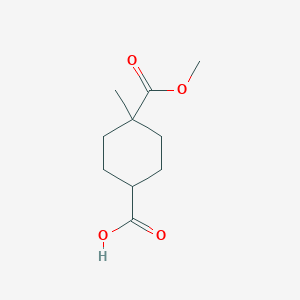
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2900592.png)
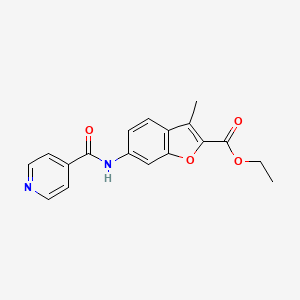
![1,7-dimethyl-3-(2-morpholinoethyl)-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2900595.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-4-ylurea](/img/structure/B2900596.png)

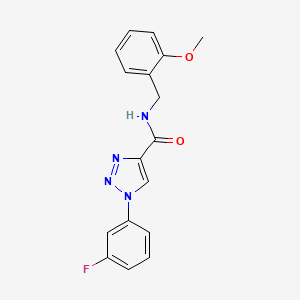
![Tert-butyl 3-[[4-(aminomethyl)-2,5-dimethylpyrazol-3-yl]amino]azetidine-1-carboxylate](/img/structure/B2900599.png)
![3-cinnamyl-8-(2-(diethylamino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2900602.png)
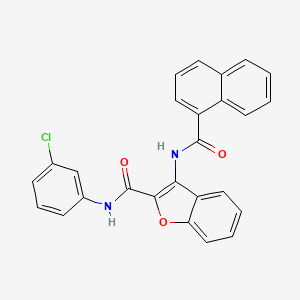
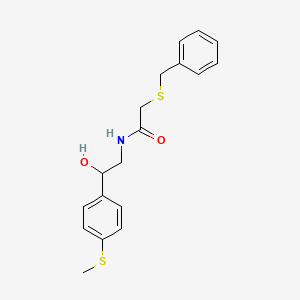
![[1-(5-Methoxypyridin-2-yl)cyclohexyl]methanamine;dihydrochloride](/img/structure/B2900607.png)
